molecular formula C24H18O6S B11417565 7-(4-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-(prop-2-en-1-yloxy)benzoate

7-(4-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-(prop-2-en-1-yloxy)benzoate

Cat. No.: B11417565
M. Wt: 434.5 g/mol
InChI Key: BMGIIAJHHAHCHM-UHFFFAOYSA-N
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Description

7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-(PROP-2-EN-1-YLOXY)BENZOATE is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a benzoxathiol core, which is a sulfur-containing heterocycle, and is substituted with methoxyphenyl and prop-2-en-1-yloxybenzoate groups. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-(PROP-2-EN-1-YLOXY)BENZOATE typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization, chromatography, and distillation are used to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-(PROP-2-EN-1-YLOXY)BENZOATE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-(PROP-2-EN-1-YLOXY)BENZOATE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-(PROP-2-EN-1-YLOXY)BENZOATE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activation of signal transducer and activator of transcription 3 (STAT3), a key mediator in various inflammatory and cancer-related pathways. By blocking STAT3 activation, the compound can reduce inflammation and inhibit the proliferation of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-(PROP-2-EN-1-YLOXY)BENZOATE stands out due to its benzoxathiol core, which imparts unique chemical properties and potential biological activities. Its ability to inhibit STAT3 activation makes it a promising candidate for therapeutic applications in inflammatory and cancer-related diseases .

Properties

Molecular Formula

C24H18O6S

Molecular Weight

434.5 g/mol

IUPAC Name

[7-(4-methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 4-prop-2-enoxybenzoate

InChI

InChI=1S/C24H18O6S/c1-3-12-28-18-10-6-16(7-11-18)23(25)29-19-13-20(15-4-8-17(27-2)9-5-15)22-21(14-19)31-24(26)30-22/h3-11,13-14H,1,12H2,2H3

InChI Key

BMGIIAJHHAHCHM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C(=CC(=C2)OC(=O)C4=CC=C(C=C4)OCC=C)SC(=O)O3

Origin of Product

United States

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